

# A Comparative Guide to Tryptase Inhibitors: BMS-363131 and APC 366

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-363131 |           |
| Cat. No.:            | B1667206   | Get Quote |

In the landscape of therapeutic development for inflammatory conditions such as asthma, mast cell tryptase has emerged as a key target. This enzyme, released from mast cells upon activation, plays a significant role in the inflammatory cascade. This guide provides a comparative overview of two selective tryptase inhibitors: **BMS-363131** and APC 366, with a focus on their efficacy as demonstrated in available studies.

### Overview of BMS-363131 and APC 366

**BMS-363131** and APC 366 are both potent and selective inhibitors of human  $\beta$ -tryptase. While both compounds target the same enzyme, the extent of publicly available data on their efficacy and clinical development differs significantly.

**BMS-363131** is described as a highly potent inhibitor of human  $\beta$ -tryptase with an impressive IC50 value of less than 1.7 nM.[1] Despite its high in vitro potency, there is a notable absence of publicly available preclinical or clinical efficacy data for **BMS-363131**. Information regarding its performance in cellular or animal models, or in human clinical trials, is not readily accessible in the public domain.

APC 366, on the other hand, has been more extensively studied, with data available from both preclinical animal models and human clinical trials. It is a selective inhibitor of mast cell tryptase.[1][2][3][4][5] However, its development for asthma was discontinued due to issues with a dry powder inhaler formulation that caused bronchospasm in some study participants.[6]



### **Quantitative Efficacy Data**

Due to the limited data available for **BMS-363131**, a direct quantitative comparison of in vivo efficacy is not possible. The following table summarizes the available inhibitory activity data for both compounds.

| Compound   | Target                | IC50          | Ki           | Source |
|------------|-----------------------|---------------|--------------|--------|
| BMS-363131 | Human β-<br>tryptase  | < 1.7 nM      | Not Reported | [1]    |
| APC 366    | Mast Cell<br>Tryptase | 1400 ± 240 nM | 7.1 μΜ       |        |

## Efficacy of APC 366 in Preclinical and Clinical Studies

APC 366 has demonstrated efficacy in attenuating allergic airway responses in various models.

### **Preclinical Efficacy of APC 366**

Sheep Model of Allergic Asthma: In a sheep model of allergic asthma, APC 366 was shown to inhibit the antigen-induced early asthmatic response (EAR), late asthmatic response (LAR), and bronchial hyperresponsiveness (BHR).[1][3]

Pig Model of Allergic Airway Reaction: In specific pathogen-free pigs sensitized to Ascaris suum antigen, APC 366 significantly reduced the acute allergic airway reaction.[4] Treatment with APC 366 resulted in a smaller increase in airway resistance (Raw) compared to control pigs following an allergen challenge.[4] Furthermore, the decrease in dynamic lung compliance (Cdyn) observed in control animals was not seen in the APC 366-treated group.[4] The tryptase inhibitor also markedly reduced the elevation in urine histamine concentration post-allergen challenge.[4]

### **Clinical Efficacy of APC 366**

Phase IIa Clinical Trial in Mild Atopic Asthmatics: A randomized, double-blind, crossover study was conducted in sixteen mild atopic asthmatics.[1][3] Pretreatment with inhaled APC 366



resulted in a statistically significant reduction in the late asthmatic response (LAR) to allergen challenge compared to placebo.[1][2][3] Specifically, there was a smaller overall mean area under the curve for the LAR (P = .012) and a reduced mean maximum fall in FEV1 for the LAR (P = .007).[1][3] While the early asthmatic response (EAR) was reduced by 18%, this was not statistically significant.[1][3] No significant effects on bronchial hyperresponsiveness (BHR) were observed in this study.[1][3]

## **Experimental Protocols APC 366 Preclinical Study: Pig Model**

- Animal Model: Specific pathogen-free pigs sensitized to Ascaris suum antigen.[4]
- Treatment: Seven pigs received aerosolized APC 366 (5 mg in 1 mL of water) at 60 minutes and 15 minutes before the allergen challenge. Control pigs received water.[4]
- Allergen Challenge: Nebulized Ascaris antigen (in 2 mL saline) was delivered to the airways over approximately 5 minutes.[4]
- Endpoint Measurements: Airway resistance (Raw) and dynamic lung compliance (Cdyn) were measured. Urine histamine concentration was also assessed.[4]

#### APC 366 Clinical Trial: Phase IIa in Asthma

- Study Design: Randomized, double-blind, crossover study.[1][3]
- Participants: Sixteen mild atopic asthmatics with demonstrable EAR, LAR, and BHR to histamine.[1][3]
- Treatment: Inhaled APC 366 (5 mg) or placebo administered three times a day for four days.
  [1][2][3]
- Allergen Challenge: Performed on day 4 after the 10th dose.[1][2][3]
- Endpoint Measurements: The primary endpoint was the late airway response, measured by the area under the curve for the fall in FEV1 from 3 to 9 hours post-allergen challenge.[2] Early airway response and bronchial hyperresponsiveness were also assessed.[1][3]



**Signaling Pathways and Experimental Workflows** 

The following diagrams illustrate the targeted signaling pathway and the experimental workflow of the APC 366 clinical trial.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. BMS-363131|CAS 384829-65-6 |DC Chemicals [dcchemicals.com]
- 4. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. BMS-363131|384829-65-6|COA [dcchemicals.com]
- To cite this document: BenchChem. [A Comparative Guide to Tryptase Inhibitors: BMS-363131 and APC 366]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667206#comparing-bms-363131-and-apc-366-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com